N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring system attached to a carboxamide group, with an ethylphenyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 4-ethylphenylamine with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to trigger a cellular response. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- N-(4-ethylphenyl)methyl glycine
- N-(4-methoxybenzyl) thiosemicarbazone
Uniqueness
N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both a benzofuran ring and an ethylphenyl substituent
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-7-9-14(10-8-12)18-17(19)16-11-13-5-3-4-6-15(13)20-16/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOOTBSBPYFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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